Molecular Target Affinity: Lac Repressor Binding Affinity Relative to Natural and Thiogalactoside Inducers
The differentiation claim centers on the binding affinity for the Lac repressor (LacI). Data indicate that allolactose, the natural inducer, has a dissociation constant (Kd) for LacI of approximately 10⁻⁶ M [1]. The same source cites that the Kd for lactose is approximately 10⁻³ M, indicating a 1000-fold weaker affinity. While the widely used IPTG is reported to have a Kd of ~10⁻⁶ M and is non-hydrolyzable due to its thiogalactoside bond [1], IPGP is an O-glycoside and is a substrate for β-galactosidase, making it a hydrolyzable inducer like allolactose. Therefore, IPGP differentiates from IPTG by being metabolizable and from lactose by offering an affinity profile (implicitly as a galactoside analog) that is likely orders of magnitude stronger than lactose but lacks the persistent induction of IPTG.
| Evidence Dimension | Lac Repressor (LacI) Dissociation Constant (Kd) |
|---|---|
| Target Compound Data | Not directly measured; inferred as O-glycoside analog of allolactose. |
| Comparator Or Baseline | Lactose: Kd ~10⁻³ M; Allolactose: Kd ~10⁻⁶ M; IPTG: Kd ~10⁻⁶ M |
| Quantified Difference | Lactose affinity is ~1000-fold weaker than allolactose/IPTP; IPGP is predicted to be hydrolyzable. |
| Conditions | In vitro binding assays / lac operon regulatory models. |
Why This Matters
This class-level inference defines IPGP's functional niche as a hydrolyzable, moderate-affinity inducer, distinct from both the weak natural inducer lactose and the non-hydrolyzable, high-persistence IPTG.
- [1] Let's Talk Academy. IPTG Gratuitous Inducer Lac Operon. View Source
